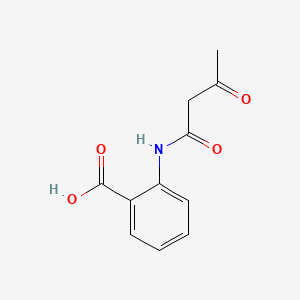
N-(Acetoacetyl)anthranilic acid
Overview
Description
N-(Acetoacetyl)anthranilic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allergenic Properties and Inhibition of Hypersensitivity Reactions
N-(Acetoacetyl)anthranilic acid derivatives, particularly N-(3',4'-dimethoxycinnamoyl) anthranilic acid, have been researched for their antiallergic properties. They demonstrate potential as inhibitors of homologous passive cutaneous anaphylaxis (PCA) in rats and guinea pigs, making them applicable in treating certain allergy-related diseases, including asthma. These compounds moderately inhibit reversed cutaneous anaphylaxis and Arthus type reactivity but do not impact the Forssman systemic reaction or contact dermatitis (Koda et al., 1976).
Applications in Gravimetric Analysis
N-Acetylacetone-anthranilic acid, a related compound, has been utilized as a reagent for the gravimetric determination of copper(II). The resulting solid copper(II) chelate formed exhibits a 1:1 metal-ligand stoichiometry and a non-planar dimeric structure. This application highlights its potential in analytical chemistry for metal ion detection and quantification (Mehta et al., 1972).
Anti-Platelet Effects
Studies have shown that certain derivatives, like Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid), can inhibit platelet aggregation. This effect was observed in rabbit blood platelets, suggesting potential therapeutic applications as an anti-platelet agent in addition to its anti-allergic properties (Iwasa et al., 1986).
Fluorescence and Luminescence Applications
This compound derivatives have been investigated for their fluorescence properties. For instance, crystal solvates of N-(N"-tosylanthranoyl)anthranilic acid with acetic acid and dimethylformamide display green and blue fluorescence, respectively. These variations in luminescence properties suggest potential applications in materials science and molecular probes (Utenyshev et al., 2001).
Antimicrobial and Cytotoxic Properties
Anthranilic acid derivatives have shown promise in their antimicrobial and cytotoxic activities. Compounds like penipacids, isolated from marine sediment-derived fungi, exhibited inhibitory activity against human colon cancer cell lines, indicating potential applications in cancer treatment and microbial resistance research (Li et al., 2013).
Safety and Hazards
Future Directions
Anthranilic acid and its derivatives, including N-(Acetoacetyl)anthranilic acid, present a privileged profile as pharmacophores for the rational development of pharmaceuticals for managing the pathophysiology and pathogenesis of various diseases . The substitution on the anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm .
Biochemical Analysis
Biochemical Properties
N-(Acetoacetyl)anthranilic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a lead compound in enhancing the activity of histone deacetylase inhibitors (HDACI) such as romidepsin, which is used in cancer therapy . The compound interacts with various biomolecules, including cell cycle regulators, and has been shown to potentiate the effects of HDACI by inducing cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the antitumor activity of romidepsin in bladder cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects the expression of key cell cycle regulators, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound has been shown to enhance the activity of histone deacetylase inhibitors, leading to changes in gene expression and induction of apoptosis in cancer cells . It interacts with cell cycle regulators and other proteins, thereby modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under certain conditions and exhibits long-term effects on cell cycle regulation and apoptosis induction . Its stability and degradation profile are crucial for its application in biochemical research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can induce significant therapeutic effects at specific dosages without causing adverse side effects . At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its role as an intermediate in the catabolism of quinaldine in Arthrobacter species . It interacts with enzymes such as anthranilate synthase and anthranilate phosphoribosyl transferase, which are involved in the biosynthesis of tryptophan and other aromatic compounds . These interactions influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific transporters, which facilitate its movement across cellular membranes . Understanding these interactions is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in modulating cellular processes and interactions with biomolecules.
Properties
IUPAC Name |
2-(3-oxobutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYBRXZAIWZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398905 | |
| Record name | N-(Acetoacetyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-86-0 | |
| Record name | 2-Acetoacetylaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Acetoacetyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
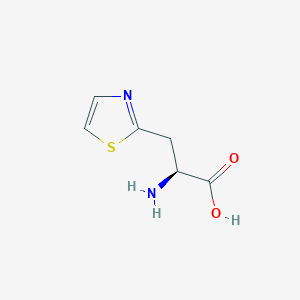


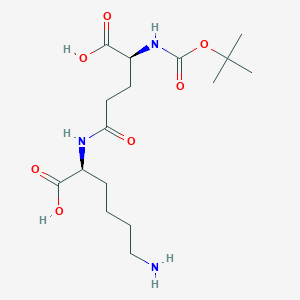

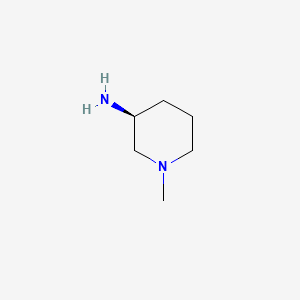

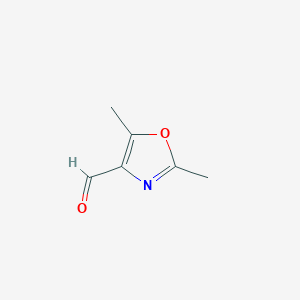
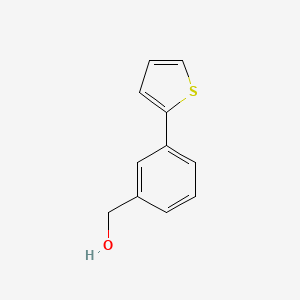


![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

